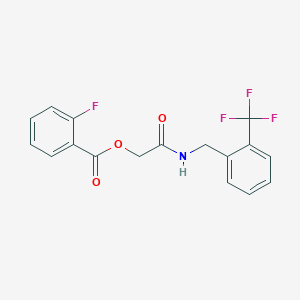![molecular formula C20H13ClF3N5OS B2368369 N-(2-(trifluorométhyl)phényl)-2-((1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamide CAS No. 893913-44-5](/img/structure/B2368369.png)
N-(2-(trifluorométhyl)phényl)-2-((1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Ce composé a été étudié pour ses propriétés anti-inflammatoires potentielles . En particulier, les dérivés du composé ont montré des résultats prometteurs dans la réduction de l'inflammation. Par exemple, la 5-{[4-(4-bromophényl)-3-(4-chlorophényl)-1,3-thiazol-2(3H)-ylidène]amino}-6-méthyl-1-phényl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one et son analogue 3,4-bis(4-chlorophényl) se sont avérés efficaces à cet égard, montrant une activité comparable à celle de l'indométacine avec des effets ulcérogènes minimes .
Études d'ulcérogénicité
Le composé et ses dérivés ont été utilisés dans des études d'ulcérogénicité . Ces études visent à comprendre le potentiel ulcérogène de diverses substances. Les dérivés mentionnés ci-dessus se sont avérés avoir des effets ulcérogènes minimes, ce qui en fait des alternatives potentiellement plus sûres aux autres médicaments anti-inflammatoires .
Inhibition des tyrosine kinases de la famille Src
Le composé a été identifié comme un inhibiteur puissant et sélectif des tyrosine kinases de la famille Src . Ces kinases jouent un rôle crucial dans la signalisation cellulaire, et leur inhibition peut avoir des effets importants sur la croissance et la différenciation cellulaire. L'activité inhibitrice du composé contre ces kinases en fait un outil utile pour sonder leur implication dans la signalisation cellulaire .
Études d'activité biologique
L'activité biologique du composé a été étudiée de manière approfondie. Par exemple, il a été constaté qu'il avait une activité inhibitrice contre Lck, Hck, Fyn et EGFR, avec des valeurs de CI50 de 4 nM, 5 nM, 5 nM et 480 nM respectivement . Ces résultats suggèrent des applications potentielles dans l'étude de ces protéines et de leurs rôles dans les processus cellulaires .
Études de solubilité
La solubilité du composé a été étudiée, les résultats indiquant qu'il est soluble dans le DMSO à une concentration de 25 mg/mL . Ces informations sont cruciales pour déterminer les conditions appropriées pour les expériences impliquant ce composé .
Études de synthèse
Le composé a été utilisé dans des études de synthèse, en particulier dans la création de nouveaux dérivés de la pyrazolo[3,4-d]pyrimidin-4(5H)-one . Ces études contribuent au développement de nouveaux composés avec des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYQMMKAGPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
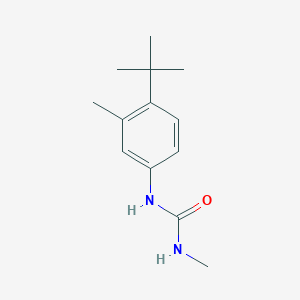
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)


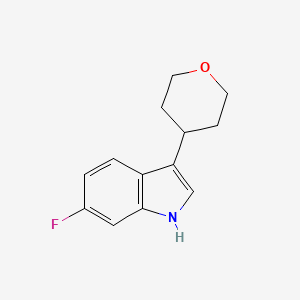
![4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)
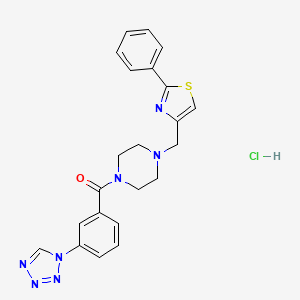
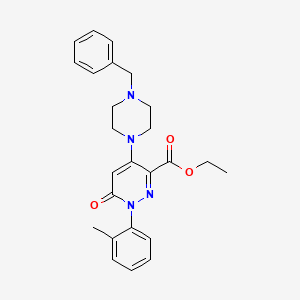
![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
